molecular formula C9H4ClNO B12116458 2-Benzofurancarbonitrile, 5-chloro- CAS No. 35351-44-1

2-Benzofurancarbonitrile, 5-chloro-

Cat. No.: B12116458
CAS No.: 35351-44-1
M. Wt: 177.59 g/mol
InChI Key: JPYIXNBDLRPRHA-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-Benzofurancarbonitrile, 5-chloro- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be used to construct complex benzofuran derivatives . Another method involves the use of proton quantum tunneling, which offers high yield and fewer side reactions . Industrial production methods often employ these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

2-Benzofurancarbonitrile, 5-chloro- undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Benzofurancarbonitrile, 5-chloro- involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been found to inhibit certain enzymes and disrupt cellular processes, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

2-Benzofurancarbonitrile, 5-chloro- can be compared with other benzofuran derivatives such as:

Properties

IUPAC Name

5-chloro-1-benzofuran-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClNO/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYIXNBDLRPRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(O2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501299663
Record name 5-Chloro-2-benzofurancarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35351-44-1
Record name 5-Chloro-2-benzofurancarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35351-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-benzofurancarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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